molecular formula C15H18N4O2 B2836076 2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide CAS No. 2034244-39-6

2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide

Cat. No.: B2836076
CAS No.: 2034244-39-6
M. Wt: 286.335
InChI Key: HIGTXPXZLZXARX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentane and pyrazole rings are likely to add significant rigidity to the molecule, which could affect its physical and chemical properties. The isonicotinamide group could potentially participate in hydrogen bonding, depending on its exact structure and the surrounding environment .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The pyrazole ring is a site of potential reactivity, especially at the nitrogen atoms. The isonicotinamide group could also be reactive, particularly if it is part of an amide functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and functional groups would all play a role. These properties would determine its solubility, stability, reactivity, and other important characteristics .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Penning et al. (1997) focused on the synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), identifying potent and selective inhibitors through extensive structure-activity relationship work (Penning et al., 1997).

  • Another study by Kendre, Landge, and Bhusare (2015) presented the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety, evaluating them as antimicrobial and anti-inflammatory agents (Kendre et al., 2015).

Therapeutic Potential

  • Brzozowski et al. (2008) investigated the effects of 1-Methylnicotinamide (MNA) on gastric secretion and lesions induced by stress, finding that MNA exerted a potent gastroprotective effect through mechanisms involving cooperative action of prostacyclin and sensory nerves (Brzozowski et al., 2008).

Molecular and Chemical Studies

  • Zolfigol et al. (2013) reported a green, simple, and efficient method for the preparation of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst, highlighting a novel synthetic pathway under solvent-free conditions (Zolfigol et al., 2013).

  • In a study by Zhang et al. (2007), the synthesis of a dual angiotensin and endothelin receptor antagonist demonstrated the importance of modifying structural elements to reduce specific CYP3A-mediated metabolism, improving the pharmacokinetic profile of therapeutic agents (Zhang et al., 2007).

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promise as a drug, further studies could be conducted to optimize its structure, improve its efficacy, and assess its safety .

Properties

IUPAC Name

2-cyclopentyloxy-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19-10-12(9-17-19)18-15(20)11-6-7-16-14(8-11)21-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGTXPXZLZXARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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